4-Hydroxymelatonin

Overview

Description

4-Hydroxymelatonin, also known as 4-OHM, is a derivative of the hormone melatonin. Melatonin is produced by the pineal gland in the brain and is responsible for regulating the sleep-wake cycle. 4-OHM is a metabolite of melatonin, and it has been found to have a range of potential applications in scientific research.

Scientific Research Applications

Agricultural Applications : A study by Shah et al. (2021) found that 4-hydroxymelatonin can alleviate nickel stress in Solanum melongena (eggplant) seedlings. It improves growth, photosynthesis, and gas exchange characteristics while reducing nickel content in root and shoot tissues. This suggests its potential use in enhancing plant resilience to metal stress (Shah et al., 2021).

Antioxidant Activity : Pérez-González et al. (2017) reported that this compound significantly contributes to the antioxidant activity of melatonin against oxidative stress, indicating its therapeutic potential in oxidative stress-related conditions (Pérez-González et al., 2017).

Bone Health : Lee et al. (2020) discovered that 2-hydroxymelatonin, along with BMP-4, has a synergistic effect on osteogenic differentiation in vitro, suggesting a role in bone health and therapy (Lee et al., 2020).

Circadian Rhythm Studies : Arendt et al. (1985) developed a rapid radioimmunoassay for 6-hydroxymelatonin sulfate in human plasma and urine, facilitating noninvasive studies of pineal function and circadian rhythms (Arendt et al., 1985).

Cancer Research : Studies have shown that melatonin metabolites like 2-hydroxymelatonin exhibit potent anti-cancer activity against human colorectal cancer cells, inducing apoptosis and inhibiting epithelial-mesenchymal transition (EMT) (Yang et al., 2017).

Stress Resistance in Plants : 2-Hydroxymelatonin has been shown to promote resistance in rice seedlings to multiple simultaneous abiotic stresses, such as cold and drought, through the actions of transcription factors (Lee & Back, 2016).

Neuroprotective Applications : Melatonin's free radical scavenging and antioxidant properties highlight its potential as a neuroprotectant, offering new roles in therapy for various neurodegenerative diseases (Maharaj et al., 2007).

Mechanism of Action

Target of Action

4-Hydroxymelatonin, a derivative of melatonin, primarily targets melatonin receptors, specifically MT1 and MT2 . These receptors are part of the G-protein coupled receptor family and play a crucial role in mediating the effects of melatonin . Melatonin is an endogenous hormone that regulates various biological functions such as sleep, circadian rhythm, immunity, and reproduction .

Mode of Action

The actions of this compound are primarily mediated through its interaction with the MT1 and MT2 receptors . Upon binding to these receptors, it can modulate various intracellular signaling pathways . Additionally, this compound also acts through non-receptor-mediated mechanisms, serving as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Biochemical Pathways

The synthesis of this compound involves several biochemical pathways. It is synthesized from tryptophan via several consecutive steps that are catalyzed by tryptophan decarboxylase (TDC), tryptamine 5-hydroxylase (T5H), serotonin N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT) . The metabolites of these processes overlap, and it is often difficult to determine which process is dominant .

Pharmacokinetics

The pharmacokinetics of melatonin, from which this compound is derived, is well established. It has a time to reach maximal plasma concentrations (tmax) of 30–45 min and an elimination half-life (t elimination) of 45 min . The specific pharmacokinetics of this compound in humans needs further investigation .

Result of Action

The primary result of this compound action is its antioxidant effect. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also contributes to protection from oxidative damages . Moreover, it has been suggested that normal levels of melatonin, from which this compound is derived, protect cells from adverse effects including carcinogenesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions . Furthermore, under moderate oxidative stress, the synthesis of melatonin, and by extension this compound, can be induced .

Future Directions

Research on melatonin and its metabolites, including 4-Hydroxymelatonin, is ongoing. Future research directions include investigating the role of melatonin in improving the storage life and quality of fruits and vegetables, its role in vascular reconnection during the grafting process, and nutrient uptake from roots by modifying root architecture . Another potentially important aspect is the production of melatonin-rich food crops through a combination of conventional and modern breeding approaches .

Biochemical Analysis

Biochemical Properties

4-Hydroxymelatonin is one of the metabolites generated when melatonin interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS) . This interaction is part of melatonin’s antioxidant properties, where it serves as a scavenger for ROS and RNS . The enzymes involved in the metabolism of melatonin include cytochrome P450 enzymes .

Cellular Effects

This compound, like melatonin, exhibits antioxidant properties. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also increases the efficacy of the mitochondrial electron transport chain and reduces electron leakage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ROS and RNS, leading to its formation . It is part of a cascade reaction with free radicals, which is a unique feature of melatonin and its metabolites .

Temporal Effects in Laboratory Settings

Melatonin and its metabolites, including this compound, have been shown to have potent antioxidant activity, which can be induced under moderate oxidative stress .

Dosage Effects in Animal Models

Melatonin has been shown to effectively reduce oxidative stress in animal models .

Metabolic Pathways

This compound is a product of the metabolism of melatonin. The metabolic pathway of melatonin involves several steps, including the action of cytochrome P450 enzymes

Transport and Distribution

The ATP-binding cassette G2 (ABCG2) transporter plays a key role in the systemic distribution and secretion into milk of melatonin and its main metabolites, including this compound . This transporter affects the bioavailability, tissue accumulation, and secretion of these compounds .

Subcellular Localization

Melatonin, the precursor of this compound, is able to cross biological membranes and enter any cellular and subcellular compartments . This allows for its easy distribution and high protection against oxidative stress in various cell compartments

properties

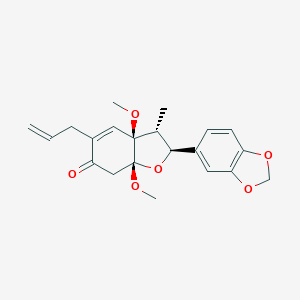

IUPAC Name |

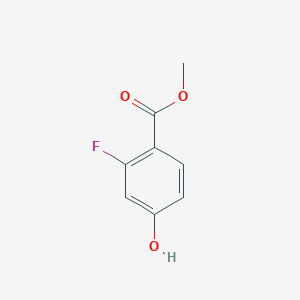

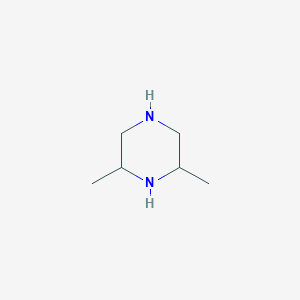

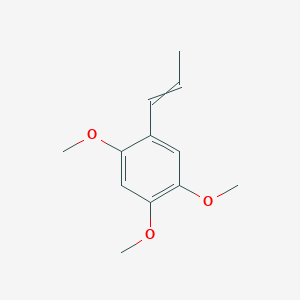

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJGMCLSLFPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for 4-hydroxymelatonin in protecting against oxidative stress?

A: this compound, a metabolite of melatonin, demonstrates potent antioxidant activity primarily through direct radical scavenging. Research indicates that it effectively repairs guanine-centered radical cations via electron transfer at diffusion-limited rates []. Additionally, it repairs C-centered radicals in the sugar moiety of 2′-deoxyguanosine (2dG) through hydrogen atom transfer, albeit at slower rates, effectively preventing further DNA damage [].

Q2: How does the metabolism of melatonin in plants differ from that in humans, particularly regarding this compound?

A: While both plants and humans metabolize melatonin, there are significant differences. Research shows that 2-hydroxymelatonin is the predominant metabolite in plants, far exceeding melatonin levels []. In contrast, this compound is found in much lower concentrations in plants compared to 2-hydroxymelatonin []. This suggests a distinct metabolic pathway and potential differences in the biological roles of these metabolites between plants and humans. Further research is needed to fully elucidate these differences.

Q3: Does exposure to UVB radiation influence the production of this compound in the skin?

A: While direct evidence for UVB-induced production of this compound is limited, research suggests that other melatonin metabolites like AFMK, 6-hydroxymelatonin, and 2-hydroxymelatonin can be generated in the epidermis through non-enzymatic transformation of melatonin upon UVB exposure []. This raises the possibility of a similar mechanism for this compound, warranting further investigation into its role in the skin's response to UV radiation.

Q4: What are the potential applications of this compound in agriculture, based on its observed effects in plants?

A: While research on this compound in plants is still emerging, the fact that this compound is a melatonin metabolite and that melatonin plays a role in alleviating nickel stress and improving physiochemical traits in eggplant (Solanum melongena) [] suggests potential applications in agriculture. Further research could explore whether this compound exhibits similar protective effects against various environmental stressors in plants, potentially leading to the development of novel agricultural treatments to enhance crop resilience and yield.

Q5: How do the antioxidant properties of this compound compare to those of its parent compound, melatonin, and other related metabolites?

A: Research suggests that both melatonin and its metabolites, including this compound, possess potent antioxidant properties []. While direct comparisons of their efficacy are limited, they likely act synergistically to combat oxidative stress through various mechanisms, including direct radical scavenging and indirect antioxidant enzyme modulation [, ]. Further research is crucial to fully understand the individual contributions and relative potency of each metabolite in different biological contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.